adenosine, 2'-deoxy-2'-fluoro-N-methyl-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FN5O3 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-6(12)8(19)5(2-18)20-11/h3-6,8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI Key |
XVGMWRQRNLVRLF-HUKYDQBMSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Ribose 5 Position Modification:modification of the 5 Hydroxyl Group of the Ribose to a 5 Uronamide is a Classic Strategy for Achieving A3 Selectivity.biu.ac.ilstructure Activity Relationship Studies Have Shown That for High Affinity Binding at the Human A3ar, at Least One Hydrogen Atom on the 5 Uronamide Nitrogen is Necessary, Likely for Hydrogen Bond Donation Within the Binding Site.nih.govbulky Substituents on the 5 Uronamide Tend to Decrease Binding Affinity. However, in Some Cases, Large Substituents Like Substituted Benzyl Groups Can Convert a Full Agonist into a Partial Agonist or Even an Antagonist by Reducing Its Efficacy While Maintaining Moderate Affinity.nih.gov
Interactive Data Table: Effect of Substitutions on A3AR Affinity and Selectivity
The following table summarizes research findings on how different combinations of substituents on the adenosine (B11128) scaffold affect binding affinity (Ki, in nM) at rat adenosine receptors.
| Compound | 2-Position | N6-Position | 5'-Position | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity |
| 1 | H | 3-Iodobenzyl | CH2OH | 14 | 28 | 14 | 1 | 2 |
| 2 | Cl | 3-Iodobenzyl | CH2OH | 210 | 180 | 2 | 105 | 90 |
| 3 | H | 3-Iodobenzyl | CONHMe | 50 | 70 | 1.4 | 36 | 50 |
| 4 | Cl | 3-Iodobenzyl | CONHMe | >1000 | 460 | 0.33 | >3030 | 1394 |
Data sourced from J. Med. Chem. 1996, 39, 11, 2220–2225. nih.gov
Ribose 2 and 4 Position Modifications:the Fluorine Atom at the 2 Position in 2 Deoxy 2 Fluoro N Methyl Adenosine is a Key Bioisosteric Replacement for a Hydroxyl Group. This Substitution Enhances Metabolic Stability and Locks the Sugar Pucker into an N Type Conformation, Which is Often Preferred for Receptor Binding.nih.govdocumentsdelivered.com
Furthermore, replacing the oxygen atom at the 4'-position of the ribose ring with a sulfur atom (a 4'-thio modification) has been shown to increase binding affinity for the A3AR even further when compared to the corresponding 4'-oxonucleosides. nih.gov The combination of a 2-chloro substituent, an N6-methyl group, and a 4'-thioadenosine-5'-methyluronamide scaffold resulted in one of the most potent and selective human A3AR agonists identified. nih.gov
These rational design strategies, which involve the combinatorial optimization of substituents at various positions of the adenosine (B11128) nucleoside, have proven highly effective. By carefully selecting modifications for the C2, N6, 2', 4', and 5' positions, researchers can develop ligands with high potency and remarkable selectivity for a specific adenosine receptor subtype, thereby minimizing off-target effects.
Structure Activity Relationships Sar and Molecular Design Principles
Conformational Analysis of the 2'-Fluoro-Deoxyribose Moiety
The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar has profound stereoelectronic effects that dictate the conformational equilibrium of the sugar ring, a phenomenon known as the sugar pucker.
The highly electronegative fluorine atom at the 2'-position significantly influences the sugar pucker. nih.govnih.gov In 2'-deoxy-2'-fluoroadenosine, the ribose moiety preferentially adopts a C3'-endo conformation, which is characteristic of RNA, due to the gauche effect between the F2' and O4' atoms. researchgate.net This contrasts with the C2'-endo pucker typically favored by deoxyribose in DNA. This conformational bias towards the C3'-endo pucker can pre-organize the nucleoside analog for binding to enzymes that recognize RNA-like structures. nih.gov For instance, studies on 2'-deoxy-2'-fluoroarabinofuranosyl uracil (B121893) (U2′F(ara)), which favors a C2'-endo conformation, and 2'-deoxy-2'-fluororibofuranosyl uracil (U2′F(ribo)), favoring a C3'-endo pucker, have demonstrated that these conformational constraints impact the thermodynamic stability of duplexes. nih.gov
Furthermore, the 2'-fluoro substitution enhances the stability of the N-glycosidic bond, which links the sugar to the nucleobase. nih.govacs.org This increased stability is attributed to the electron-withdrawing nature of the fluorine atom. acs.org The stability of the N-glycosidic bond is found to increase with the growing electronegativity of the 2'-substituent, following the trend H < OH < F. acs.org
| Conformation | Favored by | Impact on Duplex Stability |
| C2'-endo (South) | 2'-deoxy-2'-fluoroarabinofuranosyl substitution | Can increase melting temperatures (Tm's) of duplexes. nih.gov |
| C3'-endo (North) | 2'-deoxy-2'-fluororibofuranosyl substitution | Can slightly decrease Tm's of duplexes. nih.govnih.gov |
Influence of N-Methyl Substitution on Base Recognition and Binding Affinity
Modification of the adenine (B156593) base, specifically at the N6-position, is a common strategy to modulate the binding affinity and selectivity of adenosine (B11128) analogs for their target proteins, such as adenosine receptors. The N-methyl group in adenosine, 2'-deoxy-2'-fluoro-N-methyl- can influence hydrogen bonding patterns and steric interactions within the binding pocket.
While direct studies on N-methyl substitution in conjunction with a 2'-fluoro modification are limited, research on related N6-substituted adenosine analogs provides valuable insights. The size and nature of the N6-substituent can significantly impact the affinity for different adenosine receptor subtypes. nih.gov For example, in a series of N6-substituted 9-methyladenines, N6-substitution was found to markedly increase potency at A1 adenosine receptors. scilit.com The effects of N6-substituents on the receptor activity of 9-methyladenines are similar to their effects on adenosine, suggesting a consistent binding orientation. scilit.com
The interplay between the N6-substituent and modifications at other positions of the adenosine molecule, such as the 2-position, can also affect binding affinity. nih.govacs.org This highlights the interdependent nature of structure-activity relationships in this class of compounds.
Role of Stereochemistry and Regioselectivity in Biological Activity
Stereochemistry is a critical factor that governs the biological activity of chiral molecules like adenosine, 2'-deoxy-2'-fluoro-N-methyl-. nih.govresearchgate.netnih.gov The specific spatial arrangement of atoms, particularly at the chiral centers of the deoxyribose ring, determines how the molecule interacts with its biological target. ijpsjournal.comslideshare.net Biological systems, such as enzymes and receptors, are inherently chiral and can differentiate between stereoisomers, often leading to significant differences in potency and efficacy. nih.govnih.gov
The precise regioselectivity of the fluorination at the 2'-position and methylation at the N6-position is crucial. Any deviation from this specific substitution pattern would likely result in a dramatic loss of the intended biological activity, as the altered molecule would no longer fit optimally into the binding site of its target protein. Molecular modeling studies have shown that even subtle changes in stereochemistry can significantly affect target binding and subsequent biological outcomes. nih.govresearchgate.netnih.gov
Computational and Biophysical Characterization
To further elucidate the structure-activity relationships of adenosine, 2'-deoxy-2'-fluoro-N-methyl-, computational and biophysical techniques are employed to model and observe its interactions with target proteins at the molecular level.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets. mdpi.comnih.govnih.govmdpi.com These methods can provide detailed insights into the binding pose, key interactions, and the stability of the compound-protein complex.
X-ray crystallography is a high-resolution technique that provides a static, three-dimensional structure of a molecule. nih.gov Determining the crystal structure of adenosine, 2'-deoxy-2'-fluoro-N-methyl- in complex with its target enzyme can offer invaluable, direct evidence of its binding mode. weizmann.ac.iljhu.edu
These crystal structures can reveal the precise orientation of the analog within the active site, the specific amino acid residues involved in binding, and the conformational changes induced in both the ligand and the protein upon complex formation. This information is crucial for understanding the molecular basis of the compound's biological activity and for guiding the rational design of new, more potent, and selective analogs.
Rational Design Strategies for Enhanced Specificity and Potency
The rational design of selective and potent adenosine receptor ligands, particularly agonists for the A3 adenosine receptor (A3AR), is a highly structured process centered on the systematic modification of the adenosine scaffold. The compound "adenosine, 2'-deoxy-2'-fluoro-N-methyl-" represents a specific combination of modifications at the ribose sugar (2'-deoxy-2'-fluoro) and the adenine base (N6-methyl). The principles of molecular design extend to several key positions on the nucleoside, where targeted chemical alterations can dramatically influence binding affinity and selectivity for a particular receptor subtype over others (e.g., A1, A2A).
The core strategy involves the additive effects of substitutions at the C2 position of the purine (B94841) ring, the N6-position of the adenine base, and the 5'- and 2'-positions of the ribose sugar. nih.gov By combining favorable modifications at each of these sites, medicinal chemists can fine-tune the pharmacological profile of a ligand.
A foundational lead compound in the development of A3AR agonists is N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA). The synthesis of 2'-deoxy-2'-fluoro analogues of such compounds has been a key strategy to improve receptor binding and selectivity. nih.gov The introduction of the 2'-fluoro group serves to restrict the conformation of the sugar ring, which can be advantageous for fitting into the receptor's binding pocket.
Key Modification Sites for Enhanced A3 Receptor Selectivity
Advanced Research Applications and Methodological Considerations
Development of 2'-Deoxy-2'-fluoro-N-methyladenosine as a Mechanistic Probe
The deliberate modification of nucleosides, such as in 2'-Deoxy-2'-fluoro-N-methyladenosine, provides powerful tools for dissecting complex biological processes. These "mechanistic probes" are designed to interact with specific cellular components, allowing researchers to investigate the functions of enzymes and receptors. The strategic placement of a fluorine atom at the 2'-position and a methyl group at the N6-position of adenosine (B11128) confers unique chemical properties that make this compound particularly useful in research.
The fluorine atom, due to its high electronegativity and small size, can significantly alter the sugar pucker conformation of the nucleoside, influencing its binding to enzymes like kinases and polymerases. This modification can enhance the stability of the compound by making it resistant to degradation by enzymes such as adenosine deaminase. nih.gov The N6-methyl group can also influence binding affinity and selectivity for specific adenosine receptors or enzymes involved in RNA modification. oup.com
The development of such probes is often guided by structure-activity relationship (SAR) studies, where systematic modifications are made to the parent molecule to understand how these changes affect its biological activity. For instance, research on various adenosine analogues has shown that modifications at the 2'- and N6-positions can have a profound impact on receptor binding and activation. nih.govnih.gov These insights are crucial for designing probes with high specificity for their intended molecular target. The synthesis of these complex molecules involves sophisticated organic chemistry techniques to introduce modifications at specific positions of the purine (B94841) and ribose moieties. nih.govacs.orgnih.gov
Chemical probes like 2'-Deoxy-2'-fluoro-N-methyladenosine are invaluable for:
Target Identification and Validation: By observing the cellular effects of a selective probe, researchers can infer the function of its protein target.
Elucidating Biological Pathways: These probes can be used to perturb specific steps in a signaling or metabolic pathway, helping to unravel the sequence of events.
Studying Drug Resistance Mechanisms: Modified nucleosides can be used to understand how cells develop resistance to antiviral or anticancer drugs that are also nucleoside analogs.
In Vitro Model Systems for Studying Compound Activity and Resistance
In vitro model systems are indispensable for characterizing the biological activity of compounds like 2'-Deoxy-2'-fluoro-N-methyladenosine and for investigating mechanisms of cellular resistance. These systems, which include cultured cell lines and isolated cellular components, provide a controlled environment to study specific biological processes without the complexities of a whole organism.
Commonly used in vitro models include:
Cancer Cell Lines: A wide variety of established cancer cell lines are used to screen for potential anticancer activity. For example, the antitumor activity of fluorinated adenosine analogs has been evaluated in various cancer cell lines. nih.gov
Virus-Infected Cell Cultures: To assess antiviral potential, specific host cell lines are infected with a target virus, and the ability of the compound to inhibit viral replication is measured. Modified nucleoside analogs are a cornerstone of antiviral therapies. nih.govoup.com
Primary Cell Cultures: These cells are isolated directly from tissues and provide a model that more closely resembles the in vivo environment compared to immortalized cell lines.
Stem Cell Models: Mouse embryonic stem cells (mESCs) have been used to study the role of N6-methyladenosine (m6A) modification in maintaining self-renewal, providing a valuable system for investigating compounds that modulate m6A pathways. nih.gov
Cell-Free Systems: These systems, containing purified enzymes and substrates, are used to study direct interactions between a compound and its molecular target without the interference of other cellular components.
Studying Resistance:
In vitro models are also crucial for understanding how cells become resistant to therapeutic agents. Resistance can emerge through various mechanisms, including:
Target Modification: Mutations in the target enzyme or receptor can reduce the binding affinity of the compound.
Drug Efflux: Increased expression of transporter proteins can pump the compound out of the cell.
Metabolic Alterations: Changes in cellular metabolism can lead to the inactivation of the compound or bypass of the inhibited pathway.
By culturing cells in the presence of increasing concentrations of a compound, researchers can select for resistant populations. Subsequent genetic and biochemical analysis of these resistant cells can reveal the specific mechanisms of resistance.
Biochemical Assays for Enzyme Kinetics and Inhibition Studies
Biochemical assays are fundamental for quantifying the interaction between 2'-Deoxy-2'-fluoro-N-methyladenosine and its target enzymes. These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), as well as the inhibitory constant (Ki) for enzyme inhibitors.
Types of Biochemical Assays:
Enzyme Activity Assays: These assays measure the rate of the enzymatic reaction, typically by monitoring the formation of a product or the depletion of a substrate over time. A variety of detection methods can be employed, including spectrophotometry, fluorometry, and luminometry. nih.gov
Binding Assays: These assays directly measure the affinity of a compound for its target enzyme. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly used.
High-Throughput Screening (HTS) Assays: HTS involves the use of automated platforms to rapidly test large libraries of compounds for their ability to modulate the activity of a target enzyme. These assays are essential in the early stages of drug discovery. nih.gov
Enzyme Inhibition Studies:
To characterize a compound as an enzyme inhibitor, a series of kinetic experiments are performed. By measuring the reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition can be determined (e.g., competitive, non-competitive, or uncompetitive). The potency of the inhibitor is quantified by its Ki value, which represents the concentration of inhibitor required to produce half-maximum inhibition. The introduction of fluorine into a molecule can significantly impact its inhibitory properties. researchgate.net
Table of Kinetic Parameters: Below is an interactive table summarizing typical kinetic parameters that are determined in biochemical assays.
| Parameter | Description | Typical Units | Significance |
| Km | Michaelis constant; substrate concentration at which the reaction rate is half of Vmax. | µM or nM | Indicates the affinity of the enzyme for its substrate. |
| Vmax | Maximum reaction rate when the enzyme is saturated with substrate. | µmol/min or nmol/s | Proportional to the enzyme concentration. |
| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | s-1 or min-1 | A measure of the catalytic efficiency of an enzyme. |
| Ki | Inhibition constant; a measure of the potency of an inhibitor. | µM or nM | A lower Ki value indicates a more potent inhibitor. |
| IC50 | Half maximal inhibitory concentration; the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. | µM or nM | A practical measure of inhibitor potency that can be influenced by experimental conditions. |
This table is for illustrative purposes; specific values would be determined experimentally.
Integration of Omics Approaches for Comprehensive Pathway Analysis (e.g., Metabolomics, Proteomics in academic settings)
To gain a holistic understanding of the cellular effects of 2'-Deoxy-2'-fluoro-N-methyladenosine, researchers are increasingly turning to "omics" technologies. These high-throughput approaches allow for the simultaneous measurement of large numbers of biological molecules, providing a comprehensive snapshot of the cellular state.
Proteomics: This is the large-scale study of proteins, their structures, and their functions. mdpi.com By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound. This can help to identify the direct targets of the compound as well as downstream effector proteins. Mass spectrometry-based techniques are the cornerstone of modern proteomics. mdpi.com
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. mdpi.com Metabolomics can reveal changes in metabolic pathways caused by the compound. For example, if the compound inhibits an enzyme in a particular pathway, the levels of upstream metabolites may increase, while the levels of downstream metabolites may decrease.
Multi-Omics Integration:
The true power of these approaches lies in their integration. nih.govdtu.dk By combining proteomics and metabolomics data, researchers can build a more complete picture of the compound's mechanism of action. For instance, a proteomic experiment might show that the compound leads to the upregulation of a particular enzyme, while a metabolomic experiment could confirm that the activity of this enzyme is indeed increased by showing a corresponding change in the levels of its substrate and product. This integrated approach can help to identify novel drug targets and biomarkers of drug response. mdpi.comunimi.it
Applications in Academic Research:
In academic settings, omics approaches are used to:
Uncover novel mechanisms of action for bioactive compounds. unimi.it
Identify biomarkers that can predict sensitivity or resistance to a particular treatment.
Understand the complex interplay between different cellular pathways. nih.gov
Generate new hypotheses that can be tested in further experiments.
Future Directions in the Academic Exploration of N-Methylated, Fluorinated Adenosine Analogs
The academic exploration of N-methylated, fluorinated adenosine analogs continues to be a vibrant area of research with several promising future directions. These compounds represent a versatile chemical scaffold that can be further modified to probe a wide range of biological processes and to develop novel therapeutic agents.
Key Areas of Future Research:
Development of More Selective Probes: A major goal is to design and synthesize new analogs with even greater selectivity for specific enzyme or receptor subtypes. This will enable more precise dissection of biological pathways and reduce the potential for off-target effects. Structure-guided drug design, which utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors, will be instrumental in this effort. nih.gov
Exploration of New Therapeutic Applications: While these analogs have primarily been investigated for their antiviral and anticancer potential, their ability to modulate adenosine signaling and RNA modification pathways suggests that they may be useful for treating a broader range of diseases, including inflammatory, cardiovascular, and neurological disorders.
Advanced Drug Delivery Systems: To improve the therapeutic index of these compounds, researchers are exploring novel drug delivery strategies, such as encapsulation in nanoparticles or conjugation to targeting ligands, to enhance their delivery to the site of action and minimize systemic exposure.
Probing the Epitranscriptome: The discovery of reversible N6-methyladenosine (m6A) modification of RNA has opened up a new field of "epitranscriptomics." N-methylated adenosine analogs can be used as chemical probes to study the enzymes that write, read, and erase these modifications, providing insights into their role in gene expression and disease. oup.comnih.govnih.gov
Integration with Systems Biology: The continued application of multi-omics approaches will be essential for understanding the complex cellular responses to these compounds. Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a more complete picture of their mechanisms of action and will help to identify new therapeutic opportunities.
The ongoing academic research into N-methylated, fluorinated adenosine analogs is expected to yield a deeper understanding of fundamental biological processes and to pave the way for the development of new and improved therapies for a variety of human diseases. oup.com
Q & A
Q. What are the key synthetic steps for preparing 2'-deoxy-2'-fluoro-N-methyladenosine derivatives?
The synthesis typically involves sequential protection/deprotection strategies and substitution reactions. For example, trifluoroacetylation using trifluoroacetic anhydride in anhydrous dichloromethane, followed by sodium nitrite-mediated displacement, yields intermediates. Purification via silica-gel column chromatography (e.g., 0–1.5% methanol in DCM) is critical for isolating high-purity compounds. NMR and ESI-MS are used for structural validation .
Q. How is the 2'-fluoro modification incorporated into oligonucleotides, and what analytical methods confirm its integration?
Phosphoramidite chemistry is commonly used to introduce 2'-fluoro-modified nucleosides into oligonucleotides. Post-synthesis, MALDI-TOF mass spectrometry and reversed-phase HPLC verify sequence integrity and modification efficiency. Northern blotting or gel-shift assays assess RNA hybridization stability .
Q. What protective groups are employed during the synthesis of 2'-fluoro-modified nucleosides?
Hydroxyl groups are protected with trityl (Trt), acetyl (Ac), or tetraisopropyldisiloxane (TIPDS) groups. For example, TIPDS protection at the 3' and 5' positions prevents undesired side reactions during fluorination steps .
Q. How does the 2'-fluoro modification enhance siRNA stability and target binding?
The 2'-fluoro group increases nuclease resistance by sterically hindering RNase activity and stabilizes the C3'-endo sugar conformation, improving binding affinity to complementary RNA. This is validated via thermal melting (Tm) assays and serum stability tests .
Advanced Research Questions
Q. How can researchers optimize reaction yields for moisture-sensitive steps in 2'-fluoro nucleoside synthesis?
Use rigorously anhydrous solvents (e.g., DCM, THF) under inert gas (N₂/Ar). Catalytic DMAP accelerates acylation reactions, while TBAF selectively removes silyl protections. Monitoring intermediates via TLC and optimizing column chromatography gradients (e.g., 2–10% MeOH in DCM) improves yield .
Q. What experimental strategies resolve contradictions in RNase H activity data for 2'-fluoro-modified oligonucleotides?
Q. How do structural modifications at the N6 position influence the selectivity of 2'-deoxy-2'-fluoro adenosine analogs?
N6-substituents (e.g., benzyl, naphthylmethyl) modulate target selectivity. For example, 1-naphthalenemethyl substitution reduces IC50 values against parasitic GAPDH (0.2 µM for L. mexicana) while sparing human enzymes (>200 µM). Structure-activity relationship (SAR) studies guided by crystallography or docking refine selectivity .
Q. What in vivo models are suitable for evaluating the therapeutic efficacy of 2'-fluoro-modified antisense oligonucleotides (AONs)?
Use transgenic murine models expressing humanized targets (e.g., ANGPTL3 for lipid metabolism studies). Administer AONs via subcutaneous injection and quantify target mRNA suppression via qRT-PCR. Pharmacokinetic profiling (plasma/tissue half-life) validates enhanced stability from 2'-F modifications .
Methodological Considerations
Q. How to address low yields in fluorination reactions during nucleoside synthesis?
Q. What purification techniques are optimal for isolating 2'-fluoro nucleoside intermediates?
Combine ion-exchange chromatography (for charged impurities) with preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile). For nonpolar intermediates, silica-gel chromatography with stepwise methanol gradients (0–5%) in DCM achieves >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
